molecular formula C20H32N2O2 B6009915 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide

货号 B6009915
分子量: 332.5 g/mol
InChI 键: SXNGJMWXEALDTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is an orally available inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and progression of cancer.

作用机制

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide targets the protein kinase BTK, which is a key regulator of B-cell receptor signaling and is essential for the survival and proliferation of B cells. Inhibition of BTK by 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide leads to the disruption of B-cell receptor signaling, which results in the inhibition of cancer cell growth and survival. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to inhibit other kinases, including ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. The inhibitor has also been shown to have a low toxicity profile, with no significant adverse effects observed in preclinical studies. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been shown to inhibit BTK phosphorylation in cancer cells, leading to the inhibition of downstream signaling pathways and the induction of apoptosis. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation and immune response.

实验室实验的优点和局限性

One of the advantages of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is its selectivity for BTK and other kinases, which reduces the risk of off-target effects. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to be effective against cancer cells that are resistant to other therapies, such as ibrutinib. However, one of the limitations of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the development of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One direction is the investigation of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the investigation of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in other types of cancer, such as solid tumors. Furthermore, the development of more potent and selective BTK inhibitors, such as 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, could lead to the development of new cancer therapies with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide is a promising small molecule inhibitor that targets the protein kinase BTK and has shown efficacy in preclinical models of cancer. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has a favorable pharmacokinetic profile and a low toxicity profile, making it a promising candidate for further development as a cancer therapy. Further research is needed to explore the potential of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in combination with other cancer therapies and in other types of cancer.

合成方法

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide involves several steps, including the reaction of tert-butyl 4-hydroxybenzoate with 1-ethylpiperidin-4-amine to produce 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. The reaction is catalyzed by a base such as potassium carbonate, and the product is obtained through a series of purification steps, including recrystallization and chromatography.

科学研究应用

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The inhibitor has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.

属性

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-6-22-13-11-17(12-14-22)21-19(23)15(2)24-18-9-7-16(8-10-18)20(3,4)5/h7-10,15,17H,6,11-14H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGJMWXEALDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。